4,4-Dihydroxy-2,4-dihydro-3H-pyrazol-3-one

Description

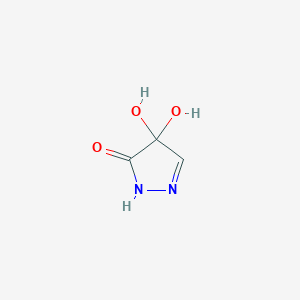

4,4-Dihydroxy-1H-pyrazol-5(4H)-one is a heterocyclic compound featuring a pyrazolone core. Compounds with pyrazolone structures are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Properties

CAS No. |

373604-51-4 |

|---|---|

Molecular Formula |

C3H4N2O3 |

Molecular Weight |

116.08 g/mol |

IUPAC Name |

4,4-dihydroxy-1H-pyrazol-5-one |

InChI |

InChI=1S/C3H4N2O3/c6-2-3(7,8)1-4-5-2/h1,7-8H,(H,5,6) |

InChI Key |

JBWXLEJUHNJVGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=O)C1(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dihydroxy-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with diketones or keto acids. The reaction conditions often include acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,4-Dihydroxy-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 4,4-Dihydroxy-1H-pyrazol-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-1H-pyrazol-5(4H)-one: A related compound with one hydroxyl group.

3,5-Dihydroxy-1H-pyrazole: Another similar compound with hydroxyl groups at different positions.

Uniqueness

4,4-Dihydroxy-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

4,4-Dihydroxy-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, which has garnered attention due to its diverse biological activities. Pyrazolones are recognized for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds. Characterization techniques such as IR spectroscopy and NMR have confirmed the structural integrity of synthesized compounds containing this pyrazolone core.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various substituted benzylidene derivatives reported their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that some compounds showed moderate to strong inhibition zones compared to standard antibiotics.

Table 1: Antibacterial Activity of Substituted Benzylidene Derivatives

| Compound Code | R Group | S. aureus (mm) | E. coli (mm) | B. stearothermophilus (mm) | S. typhi (mm) |

|---|---|---|---|---|---|

| 4a | 2-F | 13 | 12 | 14 | 14 |

| 4b | 3-Cl | 16 | 11 | 14 | 17 |

| 4c | 3-Br | 18 | 16 | 11 | 16 |

| Standard | Penicillin | 22 | 24 | 22 | 24 |

The compounds exhibited varying degrees of antibacterial activity, with compound 4c showing the highest inhibition against S. aureus and E. coli .

Antioxidant Activity

The antioxidant potential of these compounds was assessed using the DPPH radical scavenging method. The results indicated that certain derivatives possess significant antioxidant activity, making them potential candidates for therapeutic applications in oxidative stress-related disorders.

Table 2: Antioxidant Activity (IC50 in μg/mL)

| Compound Code | R Group | IC50 Value |

|---|---|---|

| 4a | 2-F | 51 |

| 4b | 3-Cl | 47 |

| 4c | 3-Br | 39 |

| Standard | Ascorbic Acid | 10.72 |

Compounds such as those with a dichloromethyl group exhibited lower IC50 values, indicating stronger antioxidant capabilities compared to the standard ascorbic acid .

Anticancer Activity

Recent studies highlighted the anticancer potential of pyrazolone derivatives. For instance, modifications in the structure of pyrazolones have shown promising results against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against hematological tumor cells while maintaining low toxicity in normal cell lines.

Case Studies

- Antibacterial Properties : A specific study focused on synthesizing various derivatives of pyrazolones and evaluating their antibacterial efficacy against common pathogens. The findings suggested that structural modifications significantly influence biological activity.

- Antioxidant Studies : Another research project investigated the antioxidant properties of synthesized pyrazolone derivatives in cellular models exposed to oxidative stressors. The results demonstrated a protective effect against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.